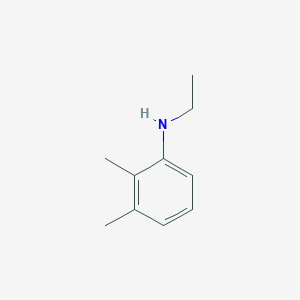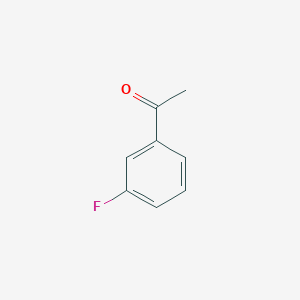
2-(4-(2-Propylthio)phenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-Propylthio)phenyl)propionamide is an organic compound with the molecular formula C12H17NOS It is a derivative of propanamide, featuring a propan-2-ylsulfanyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Propylthio)phenyl)propionamide typically involves the reaction of 4-isopropylthiophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: 4-isopropylthiophenol, propanoyl chloride, ammonia
Reaction Vessels: Large-scale reactors with temperature and pressure control
Purification: Techniques such as recrystallization, distillation, and chromatography to ensure high purity of the final product
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(2-Propylthio)phenyl)propionamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Corresponding amines
Substitution: Halogenated or nitrated derivatives of the phenyl ring
Aplicaciones Científicas De Investigación
2-(4-(2-Propylthio)phenyl)propionamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-(2-Propylthio)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
2-(4-(2-Propylthio)phenyl)propionamide can be compared with other similar compounds, such as:
Propanamide: The parent compound, which lacks the propan-2-ylsulfanyl group.
4-Isopropylthiophenol: The precursor used in its synthesis.
Sulfoxides and Sulfones: Oxidized derivatives with different chemical properties.
Uniqueness
The presence of the propan-2-ylsulfanyl group in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industrial applications. Further studies are warranted to explore its full potential and uncover new applications.
Propiedades
Número CAS |
129602-95-5 |
|---|---|
Fórmula molecular |
C12H17NOS |
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
2-(4-propan-2-ylsulfanylphenyl)propanamide |
InChI |
InChI=1S/C12H17NOS/c1-8(2)15-11-6-4-10(5-7-11)9(3)12(13)14/h4-9H,1-3H3,(H2,13,14) |
Clave InChI |
VAOFQZQSUSJVEJ-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)N |
SMILES canónico |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)N |
Sinónimos |
alpha-Methyl-4-((1-methylethyl)thio)benzeneacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















